molecular formula C12H11N3 B6358082 (3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile CAS No. 1439400-17-5

(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile

Cat. No.: B6358082
CAS No.: 1439400-17-5
M. Wt: 197.24 g/mol
InChI Key: PBJNTNUNQFBPEJ-UHFFFAOYSA-N
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Description

(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile typically involves the reaction of a suitable pyrazole derivative with a benzyl halide in the presence of a base. One common method involves the use of 3-methyl-1-phenyl-5-pyrazolone as a starting material, which is reacted with benzyl bromide in the presence of sodium acetate at room temperature . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile stands out due to its unique combination of a pyrazole ring and a nitrile group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-6-5-11-3-1-4-12(9-11)10-15-8-2-7-14-15/h1-4,7-9H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNTNUNQFBPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CC=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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